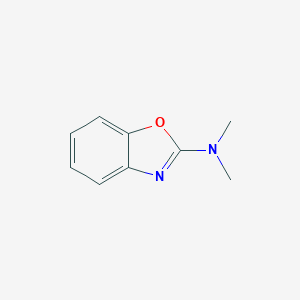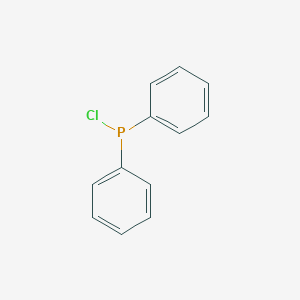
Chlorodiphénylphosphine
Vue d'ensemble
Description
Le Phytone est un composé souvent utilisé dans le domaine de la biotechnologie et de la microbiologie. Il s'agit d'un digestat enzymatique de soja, ce qui signifie qu'il est dérivé de l'hydrolyse enzymatique des protéines de soja. Le Phytone est connu pour sa haute valeur nutritionnelle, en particulier sa richesse en vitamines et en glucides. Cela en fait une excellente source de nutriments pour la culture de divers micro-organismes, y compris les champignons et les bactéries .
Applications De Recherche Scientifique
Phytone has a wide range of applications in scientific research, particularly in the fields of microbiology, biotechnology, and medicine. Some of its key applications include:
Microbial Cultivation: Phytone is used as a nutrient source in culture media for the cultivation of various microorganisms, including bacteria and fungi.
Vaccine Production: Phytone is used in the production of vaccines, particularly those for animal health.
Monoclonal Antibody Production: Phytone is used in the cultivation of mammalian cells for the production of monoclonal antibodies.
Biotechnological Research: Phytone is used in various biotechnological applications, including the production of recombinant proteins and other biopharmaceuticals.
Mécanisme D'action
Target of Action
Chlorodiphenylphosphine, also known as Diphenylphosphinous chloride , is an organophosphorus compound. It is primarily used as a reagent for introducing the Ph2P group into molecules, which includes many ligands . This makes it a key intermediate in various industrial applications .
Mode of Action
Chlorodiphenylphosphine is reactive with many nucleophiles such as water and is easily oxidized even by air . It interacts with its targets by introducing the Ph2P group into them . This interaction results in the formation of various phosphines .
Biochemical Pathways
It is known that the compound is used in the synthesis of various phosphines . These phosphines are further developed and used in a variety of applications, indicating that Chlorodiphenylphosphine may indirectly affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound reacts with water and is highly soluble in benzene, thf, and ethers . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The primary result of Chlorodiphenylphosphine’s action is the formation of various phosphines . These phosphines are used in a wide range of applications, including as pesticides, stabilizers for plastics, halogen compound catalysts, flame retardants, and UV-hardening paint systems .
Action Environment
The action, efficacy, and stability of Chlorodiphenylphosphine can be influenced by environmental factors. For instance, the compound is reactive with many nucleophiles such as water and is easily oxidized even by air . Therefore, its action can be affected by the presence of these substances in the environment.
Safety and Hazards
Orientations Futures
Chlorodiphenylphosphine is used to introduce the diphenylphosphinyl moiety by aryl ortho-lithiation . It is also used as an intermediate to make antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners . This suggests that Chlorodiphenylphosphine has a wide range of applications and its use will continue to expand in the future.
Relevant Papers
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Phytone est généralement préparé par hydrolyse enzymatique des protéines de soja. Le processus implique l'utilisation d'enzymes spécifiques qui décomposent les protéines de soja en peptides et en acides aminés plus petits. Cette digestion enzymatique est réalisée dans des conditions contrôlées, notamment des niveaux de pH et des températures spécifiques, afin de garantir une activité optimale des enzymes.
Méthodes de production industrielle : Dans un contexte industriel, la production de Phytone implique une hydrolyse enzymatique à grande échelle. Les protéines de soja sont mélangées à de l'eau pour former une suspension, puis des enzymes sont ajoutées à ce mélange. La réaction est autorisée à se poursuivre pendant une période spécifique, au cours de laquelle les enzymes décomposent les protéines. Une fois l'hydrolyse terminée, le mélange est filtré pour éliminer toute matière non digérée, et la solution résultante est séchée pour obtenir du Phytone sous forme de poudre .
Analyse Des Réactions Chimiques
Types de réactions : Le Phytone subit principalement des réactions d'hydrolyse en raison de sa nature protéique. L'hydrolyse enzymatique des protéines de soja implique le clivage des liaisons peptidiques, ce qui entraîne la formation de peptides plus petits et d'acides aminés libres.
Réactifs et conditions courants : L'hydrolyse enzymatique du Phytone implique l'utilisation d'enzymes protéolytiques spécifiques, telles que les protéases. Les conditions réactionnelles comprennent généralement un pH compris entre 6,0 et 8,0 et une température comprise entre 30 °C et 50 °C. Ces conditions sont optimisées pour garantir une activité maximale des enzymes.
Principaux produits formés : Les principaux produits formés par l'hydrolyse du Phytone sont les peptides et les acides aminés libres. Ces molécules plus petites sont plus facilement utilisées par les micro-organismes, ce qui fait du Phytone une excellente source de nutriments pour la croissance microbienne .
4. Applications de recherche scientifique
Le Phytone a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la microbiologie, de la biotechnologie et de la médecine. Parmi ses principales applications, citons :
Culture microbienne : Le Phytone est utilisé comme source de nutriments dans les milieux de culture pour la culture de divers micro-organismes, y compris les bactéries et les champignons.
Production de vaccins : Le Phytone est utilisé dans la production de vaccins, en particulier ceux destinés à la santé animale.
Production d'anticorps monoclonaux : Le Phytone est utilisé dans la culture de cellules de mammifères pour la production d'anticorps monoclonaux.
Recherche biotechnologique : Le Phytone est utilisé dans diverses applications biotechnologiques, y compris la production de protéines recombinantes et d'autres biopharmaceutiques.
5. Mécanisme d'action
Le Phytone exerce ses effets principalement par le biais de sa teneur nutritionnelle. Les peptides et les acides aminés dérivés de l'hydrolyse enzymatique des protéines de soja fournissent des nutriments essentiels qui soutiennent la croissance et le métabolisme des micro-organismes et des cellules de mammifères. La teneur élevée en glucides du Phytone fournit également une source d'énergie pour ces cellules, favorisant encore leur croissance et leur productivité .
Comparaison Avec Des Composés Similaires
Le Phytone est unique dans sa composition et ses applications, mais il peut être comparé à d'autres composés similaires, tels que :
Phytol : Le Phytol est un alcool diterpénique acyclique dérivé de la chlorophylle.
Acide crocéique : L'acide crocéique est un composé caroténoïde utilisé comme colorant dans les aliments et les cosmétiques.
Acide rétinoïque : L'acide rétinoïque est un dérivé de la vitamine A et est utilisé dans le traitement de l'acné et d'autres affections cutanées.
Le Phytone se distingue par sa haute valeur nutritionnelle et ses applications spécifiques dans la culture microbienne et la production biopharmaceutique. Son digestat enzymatique de soja fournit une combinaison unique de peptides, d'acides aminés et de glucides qui soutient la croissance et la productivité de divers types de cellules .
Propriétés
IUPAC Name |
chloro(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRJZXREYAXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038789 | |
| Record name | Diphenylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Chlorodiphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1079-66-9 | |
| Record name | Chlorodiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinous chloride, P,P-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorodiphenylphosphine?
A1: Chlorodiphenylphosphine has the molecular formula C12H10ClP and a molecular weight of 220.63 g/mol.
Q2: What spectroscopic data is available for characterizing Chlorodiphenylphosphine?
A2: Common spectroscopic techniques used to characterize Chlorodiphenylphosphine include: * NMR spectroscopy: 1H, 13C, and 31P NMR provide information about the structure and purity. [, , ]* IR spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as the P-Cl bond. [, ]
Q3: Is Chlorodiphenylphosphine sensitive to moisture?
A3: Yes, Chlorodiphenylphosphine is moisture-sensitive and readily hydrolyzes upon contact with water, liberating diphenylphosphine. []
Q4: How should Chlorodiphenylphosphine be stored?
A4: Due to its moisture and air sensitivity, it should be stored under an inert atmosphere like nitrogen or argon. []
Q5: Can Chlorodiphenylphosphine be used as a reagent in cross-coupling reactions?
A5: Yes, Chlorodiphenylphosphine can be used to generate various phosphonium salts in situ, which can then participate in cross-coupling reactions like the Horner-Wittig reaction. This allows for the conversion of aldehydes and ketones into homologous O,O-ketene acetals. []
Q6: What is the role of Chlorodiphenylphosphine in the synthesis of alkynylphosphine oxides?
A6: Chlorodiphenylphosphine oxide, the oxidized form of chlorodiphenylphosphine, is a key reagent in the LiN(SiMe3)2-mediated phosphorylation of terminal alkynes. This reaction provides a transition-metal-free route to alkynylphosphine oxides. []
Q7: Can Chlorodiphenylphosphine be used to synthesize phosphine ligands?
A7: Yes, Chlorodiphenylphosphine is a versatile building block for synthesizing a variety of phosphine ligands. It can react with lithiated organometallic compounds, like lithiated ferrocenes, to introduce diphenylphosphine groups, creating new phosphinoferrocene ligands. [] These ligands have potential applications in asymmetric catalysis.
Q8: How does Chlorodiphenylphosphine react with cyclic enamines?
A8: Chlorodiphenylphosphine undergoes a regio- and diastereoselective diphosphonylation reaction with cyclic enamines. This reaction provides a one-pot synthesis of α,α’-bis(diphenylphosphoryl)- and α,α’-bis(diphenylphosphorothioyl)cycloalkanones, which are valuable tridentate ligands. []
Q9: What is the mechanism of alcohol conversion to thiocyanates using Chlorodiphenylphosphine?
A9: Chlorodiphenylphosphine reacts with ammonium thiocyanate to facilitate the conversion of primary alcohols to thiocyanates with high selectivity. Notably, this method does not require an additional electrophile in the presence of trivalent phosphorus. []
Q10: Have computational methods been used to study reactions involving Chlorodiphenylphosphine?
A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and molecular rearrangements involving Chlorodiphenylphosphine and its oxide with various glyoxylate derivatives. This includes studying reactions with methyl glyoxylate, methyl or 8-phenylneomenthyl glyoxylate oximes, and methyl cyanoformate. []
Q11: How does the structure of Chlorodiphenylphosphine influence its reactivity?
A11: The presence of the chlorine atom makes the phosphorus center electrophilic, enabling nucleophilic substitution reactions. The two phenyl groups provide steric hindrance and can influence the reactivity and selectivity of reactions. [, , , ]
Q12: What is known about the stability of Chlorodiphenylphosphine-derived compounds?
A12: The stability of Chlorodiphenylphosphine-derived compounds can vary significantly depending on the specific structure and substituents. For instance, (diethoxymethyl)diphenylphosphine oxide, a Horner–Wittig reagent derived from Chlorodiphenylphosphine, is reported to be infinitely stable at room temperature. []
Q13: How is the purity of Chlorodiphenylphosphine assessed?
A13: Common methods include NMR spectroscopy (specifically 31P NMR) and melting point determination. []
Q14: Are there alternative reagents to Chlorodiphenylphosphine in specific reactions?
A15: Yes, depending on the specific transformation, alternative phosphorus-based reagents like diphenylphosphine, diphenylphosphinyl chloride, or other chlorophosphines might be considered. [, ] The choice of reagent depends on the specific reaction requirements and desired product.
Q15: What are some essential tools and resources for research involving Chlorodiphenylphosphine?
A15: Key resources include:* Inert atmosphere techniques: Schlenk lines and gloveboxes are crucial for handling the air- and moisture-sensitive Chlorodiphenylphosphine.* Spectroscopic characterization: NMR, IR, and mass spectrometry are essential for characterizing Chlorodiphenylphosphine and its derivatives.* Databases: Reaxys and SciFinder are invaluable for accessing literature and information on Chlorodiphenylphosphine.
Q16: What are some examples of cross-disciplinary applications of Chlorodiphenylphosphine?
A17: Chlorodiphenylphosphine-derived compounds have found applications in various fields, including:* Material science: Bio-based flame retardants have been developed using Chlorodiphenylphosphine as a starting material, showing promise in improving the fire resistance of epoxy resins without compromising processability or mechanical properties. []* Medicinal chemistry: Research explored the synthesis of organophosphorus compounds with potential antimicrobial activities using Chlorodiphenylphosphine. []* Catalysis: The development of chiral phosphine ligands from Chlorodiphenylphosphine for asymmetric catalysis showcases its importance in this field. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
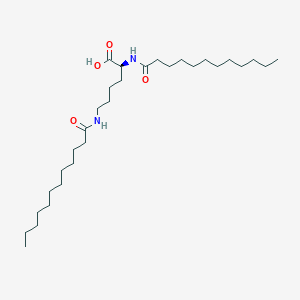
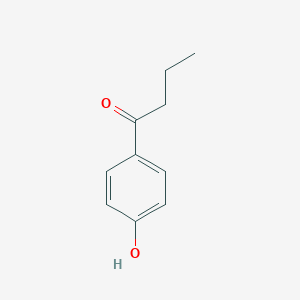
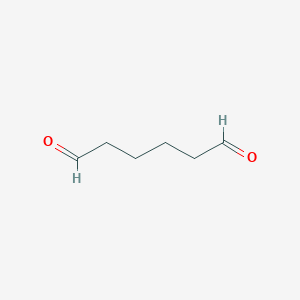
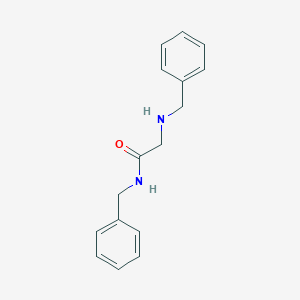
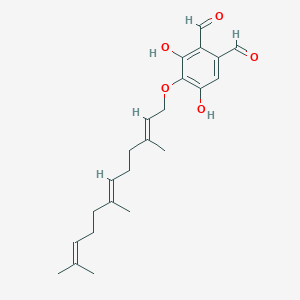
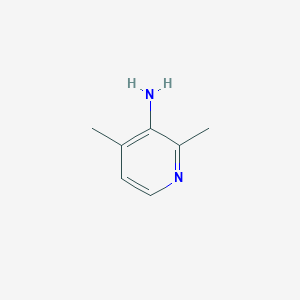
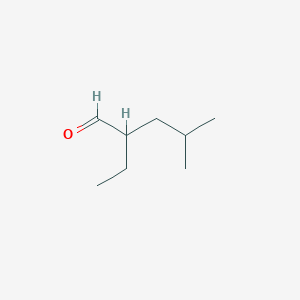
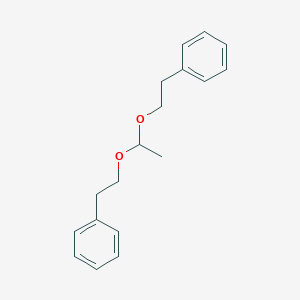
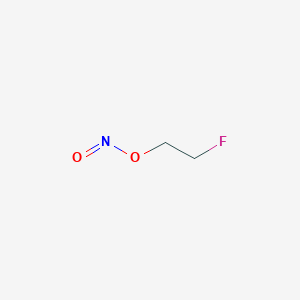
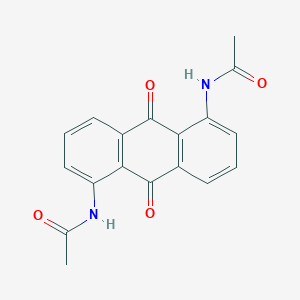
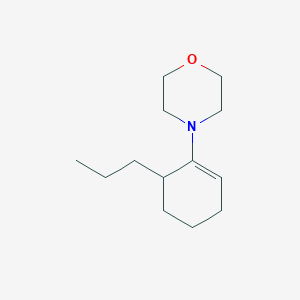
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
